Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate
Description
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative characterized by a trifluoromethyl group at position 4, a formyl group at position 2, and an ethyl ester at position 4. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive site for further functionalization, making this compound valuable in medicinal chemistry and agrochemical synthesis .
Properties
Molecular Formula |
C8H6F3NO3S |
|---|---|
Molecular Weight |
253.20 g/mol |
IUPAC Name |
ethyl 2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H6F3NO3S/c1-2-15-7(14)5-6(8(9,10)11)12-4(3-13)16-5/h3H,2H2,1H3 |
InChI Key |
KARQPIPKGIYUCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole precursors with reagents that introduce the formyl and trifluoromethyl groups. One common method involves the use of ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate as a starting material, which is then reacted with formylating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The formyl group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, hydrazines). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate is utilized as an intermediate in synthesizing several pharmaceutical compounds. Its structure allows for modifications that enhance biological activity, particularly in anti-inflammatory and anticancer agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, thiazole-based compounds have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting tumor growth. The presence of trifluoromethyl groups has been associated with increased potency against cancer cells due to enhanced lipophilicity and metabolic stability .
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast Cancer | 10-30 | |
| Compound B | Glioblastoma | 15.72 | |
| Compound C | Melanoma | 50.68 |
Agricultural Chemicals
Formulation of Agrochemicals
This compound is also important in the formulation of agrochemicals, including herbicides and fungicides. Its effectiveness in crop protection stems from its ability to disrupt the biological processes of pests and pathogens.
Application Example: Herbicide Development
The synthesis of thiazole derivatives has been explored for their herbicidal properties. Studies indicate that compounds with trifluoromethyl substitutions can enhance herbicidal efficacy, making them valuable in agricultural formulations .
Material Science
Creation of Novel Materials
In material science, this compound is investigated for its potential to create materials with unique properties such as enhanced thermal stability and chemical resistance.
Research Findings: Material Properties
Recent studies have focused on the thermal stability of thiazole derivatives, revealing their potential use in high-performance materials. The incorporation of trifluoromethyl groups has been shown to improve the thermal and chemical resistance of polymers .
Biochemical Research
Studies on Enzyme Inhibition and Receptor Binding
Researchers utilize this compound to study enzyme inhibition mechanisms and receptor binding interactions, contributing to a deeper understanding of biological processes.
Example: Enzyme Inhibition Studies
Thiazole derivatives have been reported to exhibit inhibitory effects on various enzymes involved in metabolic pathways. For instance, certain compounds have shown promise in inhibiting enzymes related to cancer proliferation .
Mechanism of Action
The mechanism of action of Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the disruption of cellular processes and ultimately cell death .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences reactivity and biological activity:
Key Insight: The formyl group distinguishes the target compound by enabling covalent modifications (e.g., hydrazone formation), unlike amino or aryl-substituted analogs, which require additional steps for derivatization .
Substituent Variations at Position 4
All analogs share a trifluoromethyl group at position 4, but substituent diversity at other positions modulates activity:
Key Insight : The trifluoromethyl group at position 4 is conserved across analogs for its electron-withdrawing effects, which stabilize the thiazole ring and enhance binding to biological targets .
Biological Activity
Ethyl 2-formyl-4-(trifluoromethyl)thiazole-5-carboxylate is a thiazole derivative known for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, highlighting its potential therapeutic applications.
Target of Action
Thiazole derivatives, including this compound, interact with various biological receptors and enzymes, influencing multiple signaling pathways. These compounds are known to modulate cellular activities through their interactions with enzymes and proteins involved in critical biological processes .
Mode of Action
The compound's biological effects are attributed to its ability to undergo various chemical reactions, such as the Baylis–Hillman reaction, which can lead to the formation of bioactive intermediates. These intermediates may exhibit enhanced activity against specific targets in cells.
Diverse Biological Activities
this compound has been associated with several biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
These activities stem from its structural attributes, particularly the thiazole ring and substituents that enhance its reactivity and interaction with biological molecules .
Structure-Activity Relationship (SAR)
Research indicates that the position and type of substituents on the thiazole ring significantly affect the compound's biological activity. For instance:
- The presence of electron-withdrawing groups like trifluoromethyl enhances anticancer properties by increasing cytotoxicity against various cancer cell lines .
- Substituents at specific positions on the phenyl ring linked to the thiazole moiety have been shown to influence antimicrobial and anti-inflammatory activities .
Case Studies and Research Findings
-
Anticancer Activity
In a study assessing the cytotoxic effects of thiazole derivatives, this compound exhibited significant activity against human cancer cell lines, with IC50 values comparable to established chemotherapeutics. The compound's mechanism involved apoptosis induction through mitochondrial pathways . -
Antimicrobial Efficacy
The compound demonstrated notable antimicrobial activity against Gram-positive and Gram-negative bacteria. In vitro assays revealed an MIC (Minimum Inhibitory Concentration) lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent . -
Anti-inflammatory Effects
This compound was tested in models of inflammation, showing a reduction in pro-inflammatory cytokines. This effect was attributed to the inhibition of NF-kB signaling pathways, indicating its utility in treating inflammatory diseases .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
